molecular formula C6H13Cl2N3 B1419757 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride CAS No. 858513-10-7

2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride

Cat. No. B1419757
M. Wt: 198.09 g/mol
InChI Key: HONFWFKQFLFWPA-UHFFFAOYSA-N
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Description

“2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride” is a chemical compound with the empirical formula C6H13Cl2N3 . It is a solid substance and its CAS number is 113741-01-8 .

Scientific Research Applications

  • DNA Binding and Nuclease Activity : Research by Kumar et al. (2012) explored the DNA binding properties and nuclease activity of Cu(II) complexes involving ligands similar to 2-(2-Methyl-1H-imidazol-1-yl)ethanamine. These complexes demonstrated good DNA binding propensity and minor structural changes in DNA upon interaction. They also exhibited low toxicity for different cancer cell lines, highlighting their potential in biomedical research (Kumar et al., 2012).

  • Crystal Structure and Solid State Transformation : Štefan et al. (2020) conducted a study on the synthesis and crystal structure of related compounds, emphasizing the importance of structural analysis in understanding the properties of such chemical substances (Štefan et al., 2020).

  • Synthesis and Structural Studies of Derivatives : Pařík and Chlupatý (2014) focused on the synthesis of new imines and bisimines derived from related chemical structures. Their work highlights the versatility in synthesizing various derivatives for potential applications in chemistry and biology (Pařík & Chlupatý, 2014).

  • Antibacterial Activity : Kudryavtseva et al. (2019) developed a method for synthesizing compounds by reacting 9-chloroacridines with derivatives, showing significant antibacterial ability against B. subtilis bacteria. This research underlines the potential use of these compounds in developing new antibacterial agents (Kudryavtseva et al., 2019).

  • Corrosion Inhibition Properties : Zhang et al. (2015) investigated novel imidazoline derivatives as corrosion inhibitors for mild steel. Their study contributes to understanding the application of these compounds in industrial settings, particularly in protecting materials against corrosion (Zhang et al., 2015).

properties

IUPAC Name

2-(2-methylimidazol-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-6-8-3-5-9(6)4-2-7;;/h3,5H,2,4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONFWFKQFLFWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride

CAS RN

858513-10-7
Record name 858513-10-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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